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molecular formula C16H16O2 B8690672 2-Allyl-4-benzyloxyphenol

2-Allyl-4-benzyloxyphenol

Cat. No. B8690672
M. Wt: 240.30 g/mol
InChI Key: OTDIEZPDMZBEEF-UHFFFAOYSA-N
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Patent
US06359138B1

Procedure details

1-Benzyloxy-4-allyloxy-benzene (20.4 g, 84.9 mmol) dissolved in mesitylene (150 ml) was heated at 165° C. for 48 hr under an argon atmosphere. After cooling to ambient temperature the resulting brown oil was chromatographed over SiO2 (Merck 230-400 mesh) eluting with EtOAc-nHexane (1:9) to afford 2-allyl-4-benzyloxy-phenol (17.45 g, 72.6 mmol, 85%) as a pale yellow oil MS m/e=240.1 (M+).
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15]CC=C)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:19]1(C)[CH:24]=C(C)C=C(C)[CH:20]=1>>[CH2:24]([C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:14]=[CH:13][C:12]=1[OH:15])[CH:19]=[CH2:20]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)OCC=C
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the resulting brown oil
CUSTOM
Type
CUSTOM
Details
was chromatographed over SiO2 (Merck 230-400 mesh)
WASH
Type
WASH
Details
eluting with EtOAc-nHexane (1:9)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=CC(=C1)OCC1=CC=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.6 mmol
AMOUNT: MASS 17.45 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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